molecular formula C6H7BFNO2 B111646 (5-Fluoro-6-methylpyridin-2-yl)boronic acid CAS No. 1208101-45-4

(5-Fluoro-6-methylpyridin-2-yl)boronic acid

Cat. No.: B111646
CAS No.: 1208101-45-4
M. Wt: 154.94 g/mol
InChI Key: WDAILCPJIWDYCA-UHFFFAOYSA-N
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Description

(5-Fluoro-6-methylpyridin-2-yl)boronic acid is a chemical compound with the molecular formula C6H7BFNO2 and a molecular weight of 154.93 . It is used for research purposes .


Synthesis Analysis

Pinacol boronic esters, which include this compound, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation has been reported . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

Boronic acids, including this compound, interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . They can form reversible covalent bonds with 1,2- and 1,3-diols .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 154.94 . It should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Synthesis and Organic Chemistry

Pharmaceutical and Biological Applications

Boronic acids, including (5-Fluoro-6-methylpyridin-2-yl)boronic acid, are of significant interest in pharmaceutical and biological sciences due to their ability to interact with biological molecules. These interactions are crucial for the development of new therapeutic agents and diagnostic tools. For instance, boronic acids are integral in the design of fluorescent probes for detecting bioactive substances, leveraging the unique reactivity of boronic acids with diols for sensing applications. This reactivity is also pivotal in the creation of novel drug candidates and the exploration of their mechanisms, offering insights into potential medical applications. The research demonstrates the compound's potential in enhancing the understanding of molecular interactions within biological systems, presenting opportunities for innovation in drug development and diagnostic technologies (O. Hernández-Negrete et al., 2021; Jörg Axthelm et al., 2015).

Sensing and Detection

The unique properties of this compound facilitate its use in sensing and detection technologies, especially in the development of fluorescent sensors for biological and chemical analytes. These applications leverage the boronic acid's ability to form reversible covalent bonds with diols, enabling the selective detection of sugars, saccharides, and other diol-containing compounds. This functionality is instrumental in biomedical research, environmental monitoring, and industrial processes, where accurate and sensitive detection methods are crucial. The development of boronic acid-based sensors represents a significant advancement in analytical chemistry, providing tools that offer high specificity and sensitivity for various applications (Jan T. Gozdalik et al., 2017; Karel Lacina et al., 2014).

Mechanism of Action

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Future Directions

(5-Fluoro-6-methylpyridin-2-yl)boronic acid is currently available for purchase from several suppliers for research use . As research progresses, new applications and uses for this compound may be discovered.

Properties

IUPAC Name

(5-fluoro-6-methylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAILCPJIWDYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=C(C=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590548
Record name (5-Fluoro-6-methylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208101-45-4
Record name (5-Fluoro-6-methylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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